4-(2-Methoxyphenoxy)benzaldehyde
Overview
Description
4-(2-Methoxyphenoxy)benzaldehyde is an organic compound with the molecular formula C14H12O3. It is a benzaldehyde derivative where the benzene ring is substituted with a methoxyphenoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-(2-Methoxyphenoxy)benzaldehyde involves a nucleophilic aromatic substitution reaction. In this process, 4-methoxyphenol reacts with 4-fluorobenzaldehyde in the presence of a base such as potassium carbonate and a solvent like dimethyl sulfoxide. The reaction mixture is heated to around 140°C, and the product is extracted using ethyl acetate and water .
Industrial Production Methods
Industrial production methods for this compound typically involve the oxidation of meta-phenoxy toluene in the presence of a catalyst containing cobalt and manganese acetates, along with promoters like bromide and zirconium ions. The reaction is carried out at temperatures ranging from 398-448 K and pressures between 200-900 psig .
Chemical Reactions Analysis
Types of Reactions
4-(2-Methoxyphenoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Bases such as potassium carbonate and solvents like dimethyl sulfoxide are commonly used.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces various substituted benzaldehydes.
Scientific Research Applications
4-(2-Methoxyphenoxy)benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of materials with specific properties, such as polymers and resins
Mechanism of Action
The mechanism of action of 4-(2-Methoxyphenoxy)benzaldehyde involves its interaction with various molecular targets and pathways. For instance, in nucleophilic aromatic substitution reactions, the compound undergoes a reaction where the nucleophile attacks the electrophilic carbon atom of the benzaldehyde group, leading to the formation of the substituted product .
Comparison with Similar Compounds
Similar Compounds
2-(4-Methoxyphenoxy)benzaldehyde: Similar in structure but with different substitution patterns.
4-(4-Methoxyphenoxy)benzaldehyde: Another isomer with the methoxy group in a different position.
3-(4-Methoxyphenoxy)benzaldehyde: Used as a building block in the synthesis of tetrahydroisoquinolinones.
Uniqueness
4-(2-Methoxyphenoxy)benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized organic compounds.
Properties
IUPAC Name |
4-(2-methoxyphenoxy)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c1-16-13-4-2-3-5-14(13)17-12-8-6-11(10-15)7-9-12/h2-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPXCFHUYNHWFRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2=CC=C(C=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50585635 | |
Record name | 4-(2-Methoxyphenoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50585635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78725-48-1 | |
Record name | 4-(2-Methoxyphenoxy)benzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=78725-48-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(2-Methoxyphenoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50585635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(2-methoxy-phenoxy)-benzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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